molecular formula C26H26ClN3O2 B236801 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Cat. No. B236801
M. Wt: 448 g/mol
InChI Key: XKNYQSLXHAYYRI-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a variety of stimuli including heat, capsaicin, and acid.

Scientific Research Applications

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of TRPV1, which is involved in a variety of physiological processes including pain sensation, inflammation, and thermoregulation. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been used to investigate the role of TRPV1 in these processes, and has been shown to be effective in blocking TRPV1-mediated responses in a variety of experimental models.

Mechanism of Action

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by its various stimuli. This leads to a reduction in the influx of calcium ions into cells, which is responsible for the various physiological effects of TRPV1 activation.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be effective in blocking TRPV1-mediated pain sensation, inflammation, and thermoregulation. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has also been shown to have potential applications in the treatment of various diseases including chronic pain, inflammatory bowel disease, and cancer.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, which makes it ideal for investigating the role of TRPV1 in various physiological processes. However, there are also some limitations to its use. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has a relatively short half-life, which means that it must be administered frequently in experiments. Additionally, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in a variety of experimental models. Additionally, the role of TRPV1 in various disease states is still not fully understood, and further investigation into this area may lead to the development of new therapeutic strategies. Finally, the use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide in combination with other drugs or therapies may have synergistic effects that could be exploited in the treatment of various diseases.

Synthesis Methods

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide can be synthesized through a multi-step process that involves the coupling of 4-chloroaniline with piperazine, followed by the reaction of the resulting compound with 4-bromobiphenyl-4-carboxylic acid. The final product is obtained after purification through column chromatography.

properties

Product Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C26H26ClN3O2/c1-2-25(31)30-16-14-29(15-17-30)24-13-12-22(18-23(24)27)28-26(32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,28,32)

InChI Key

XKNYQSLXHAYYRI-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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